molecular formula C10H10ClNO3S B1288367 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride CAS No. 131880-56-3

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Cat. No.: B1288367
CAS No.: 131880-56-3
M. Wt: 259.71 g/mol
InChI Key: ZSQGKDCXTIYZSF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H10ClNO3S and its molecular weight is 259.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride plays a role in the synthesis of various heterocyclic compounds. For instance, it is used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, which exhibit antibacterial activity (Holte, Thijs, & Zwanenburg, 1998). The synthesis involves polymer-supported sulfonyl chloride and can produce compounds of high enantiopurity.

2. Synthesis of Sulfonylamides

The compound is also integral in the synthesis of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chlorides, which are precursors for N-substituted sulfonylamides. These sulfonylamides are created through the reaction of sulfonyl chloride with amines in an aqueous medium (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

3. Development of Fluorescent Sensors

Additionally, this chemical is used in the development of fluorescent sensors for metal ion detection. Dansyl chloride, a derivative of this compound, can react with amino groups to yield stable sulfonamide adducts. These sensors are useful for detecting toxic metals like antimony and thallium even at parts per billion levels (Qureshi et al., 2019).

4. Protein Modification in Biochemistry

In biochemistry, dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts derived from similar sulfonyl chlorides have been used to selectively modify amino acids like tryptophan and cysteine in aqueous solutions. This modification is critical for studying protein structures and functions (Horton & Tucker, 1970).

Mechanism of Action

One study found that oxindole sulfonamide derivatives, which can be synthesized from 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, act as inhibitors of Bruton’s Tyrosine Kinase (BTK) . BTK is a promising molecular target for several human B-cell-related autoimmune disorders, inflammation, and hematological malignancies .

Safety and Hazards

Contact with water liberates toxic gas . It is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . Immediate medical attention is required in case of exposure .

Future Directions

Given its potential as a precursor for the synthesis of BTK inhibitors, 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride could play a significant role in the development of treatments for various human diseases .

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGKDCXTIYZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184398
Record name 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131880-56-3
Record name 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131880-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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